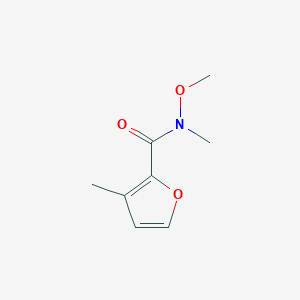

N-methoxy-N,3-dimethylfuran-2-carboxamide

Description

Properties

IUPAC Name |

N-methoxy-N,3-dimethylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-6-4-5-12-7(6)8(10)9(2)11-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJROOVKWEPTALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for Weinreb Amides

Weinreb amides, including N-methoxy-N,3-dimethylfuran-2-carboxamide, are commonly synthesized from carboxylic acid precursors through activation and coupling with N,O-dimethylhydroxylamine derivatives. The main synthetic routes include:

- Activation of Carboxylic Acids : Carboxylic acids are activated in situ by reagents such as trichloroacetonitrile and triphenylphosphine or 1,1-carbonyldiimidazole (CDI) to form reactive intermediates (e.g., imidazolides or activated esters).

- Coupling with N,O-Dimethylhydroxylamine : The activated acid intermediate is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., triethylamine) to form the Weinreb amide.

These methods are favored for their mild conditions, good yields, and operational simplicity.

One-Pot Synthesis Using Trichloroacetonitrile and Triphenylphosphine

A convenient one-pot procedure reported by Kim and Jang (2010) involves the following steps:

- Step 1 : Activation of the carboxylic acid with trichloroacetonitrile and triphenylphosphine to generate an activated intermediate.

- Step 2 : Addition of N,O-dimethylhydroxylamine hydrochloride and triethylamine to afford the Weinreb amide.

This method eliminates the need to isolate intermediates and proceeds under mild conditions with good yields (up to 88% in related systems). The reaction is typically performed in dichloromethane (DCM) at room temperature.

| Parameter | Conditions | Outcome |

|---|---|---|

| Activation reagent | Trichloroacetonitrile (1.1 eq.) | Formation of activated intermediate |

| Reducing agent | Triphenylphosphine (1.1 eq.) | Promotes activation |

| Coupling reagent | N,O-dimethylhydroxylamine hydrochloride (1.2 eq.) | Weinreb amide formation |

| Base | Triethylamine (3 eq.) | Neutralizes acid |

| Solvent | Dichloromethane (DCM) | Suitable medium |

| Temperature | Room temperature | Mild conditions |

| Yield | Up to 88% | High efficiency |

This method is adaptable to various carboxylic acids, including heterocyclic substrates like furan derivatives.

Carbonyldiimidazole (CDI)-Mediated Synthesis

Another widely used method involves the use of 1,1-carbonyldiimidazole (CDI) for activation:

- The carboxylic acid is dissolved in DCM and stirred with CDI at room temperature for 2 hours to form an acyl imidazole intermediate.

- N,O-dimethylhydroxylamine hydrochloride is then added, and the mixture is stirred for another 2 hours.

- The product is isolated after aqueous work-up and solvent removal.

This approach is efficient and avoids the use of halogenated activating agents. It has been successfully applied to the synthesis of various Weinreb amides, including aromatic and heteroaromatic derivatives, suggesting applicability to this compound synthesis.

| Parameter | Conditions | Outcome |

|---|---|---|

| Activation reagent | 1,1-Carbonyldiimidazole (1.1 eq.) | Acyl imidazole formation |

| Coupling reagent | N,O-dimethylhydroxylamine hydrochloride (1.2 eq.) | Weinreb amide formation |

| Solvent | Dichloromethane (DCM) | Suitable medium |

| Temperature | Room temperature | Mild conditions |

| Reaction time | 4 hours total | Efficient conversion |

| Yield | Typically 80% or higher | High efficiency |

This method is noted for its operational simplicity and clean reaction profile.

Alternative Methods and Considerations

- Use of Methanesulfonyl Chloride : For bulky carboxylic acids, activation with methanesulfonyl chloride in the presence of triethylamine followed by coupling with N,O-dimethylhydroxylamine has been reported to give high yields (up to 88%).

- S-2-Pyridyl Thiocarbamate Route : A novel one-step method involves reaction of S-2-pyridyl thiocarbamate derivatives with Grignard reagents to afford Weinreb amides under mild conditions, potentially applicable to complex substrates.

- Purification : Removal of byproducts such as N-methoxy-N-methylmethanesulfonamide can be achieved by vacuum drying overnight, ensuring product purity.

Specific Notes on this compound

While direct literature on the preparation of this compound is limited, the synthesis can be extrapolated from established protocols for Weinreb amides of heterocyclic carboxylic acids:

- Starting from 3-methylfuran-2-carboxylic acid, the compound can be prepared via CDI or trichloroacetonitrile activation followed by coupling with N,O-dimethylhydroxylamine hydrochloride.

- Mild conditions preserve the furan ring and methyl substituent integrity.

- Yields are expected to be comparable to similar heteroaromatic Weinreb amides (typically 70-90%).

- Reaction monitoring by NMR and chromatographic techniques ensures the formation of the desired amide.

Summary Table of Preparation Methods

| Method | Activation Agent | Coupling Agent | Solvent | Temperature | Yield Range | Notes |

|---|---|---|---|---|---|---|

| Trichloroacetonitrile/PPh3 | Trichloroacetonitrile + PPh3 | N,O-dimethylhydroxylamine HCl | DCM | Room temp | 80-88% | One-pot, mild, efficient |

| Carbonyldiimidazole (CDI) | 1,1-Carbonyldiimidazole | N,O-dimethylhydroxylamine HCl | DCM | Room temp | ~80% | Clean reaction, no halogenated reagents |

| Methanesulfonyl chloride | Methanesulfonyl chloride | N,O-dimethylhydroxylamine | Various | Room temp | Up to 88% | Suitable for bulky acids, requires vacuum drying |

| S-2-Pyridyl Thiocarbamate route | S-2-pyridyl thiocarbamate | Grignard reagents | Mild conditions | Mild | Variable | Novel, one-step, mild |

Chemical Reactions Analysis

Types of Reactions: N-methoxy-N,3-dimethylfuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carboxamide group to other functional groups.

Substitution: The methoxy group and other substituents on the furan ring can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity : N-methoxy-N,3-dimethylfuran-2-carboxamide and its derivatives have been studied for their potential anticancer properties. Research indicates that nitrogen-containing heterocycles, such as this compound, can exhibit significant biological activity against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro .

Antimicrobial Properties : The compound's structure may also confer antimicrobial activity. Similar carboxamide derivatives have been reported to possess antibacterial properties against a range of pathogens, including resistant strains of bacteria . This suggests potential applications in developing new antibiotics or antimicrobial agents.

Material Science Applications

Solvent Replacement : this compound can serve as a replacement for traditional solvents like N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF) in various industrial processes. Its ability to dissolve a wide range of substances makes it suitable for use in polymerization processes, coatings, and adhesives .

Polymer Chemistry : The compound is particularly useful in the synthesis of polymers due to its solvent properties. It has been employed in the polymerization of polyimides and polyamide-imides, which are critical materials in high-performance applications such as aerospace and electronics .

Organic Synthesis Applications

Reagent Role : Beyond being a solvent, this compound can act as a reagent in organic synthesis. It may facilitate reactions such as acylation or amidation due to its functional groups that can participate in nucleophilic attacks .

Catalyst Stabilization : The compound has also been noted for its stabilizing effects on catalysts used in organic reactions. This property enhances the efficiency of chemical transformations by preventing catalyst deactivation .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-methoxy-N,3-dimethylfuran-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The methoxy and carboxamide groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

Heterocycle Influence :

- Furan vs. Thiophene : Furan’s oxygen atom creates a less electron-rich ring compared to thiophene, reducing resonance stabilization but increasing electrophilicity at the carbonyl group. This may enhance reactivity in nucleophilic reactions .

- Benzannulated Analogs : Compounds like 1aa exhibit higher melting points (68–69°C) due to extended conjugation and rigid bicyclic structures, contrasting with liquid or low-melting furan/thiophene derivatives .

Substituent Effects :

- N-Methoxy-N-Methyl Group : Common to all analogs, this Weinreb amide motif enables ketone synthesis but may limit bioavailability due to steric bulk .

- Aryl vs. Alkyl Substituents : Furmecyclox’s cyclohexyl group enhances hydrophobicity, likely improving pesticidal activity by promoting membrane penetration .

Biological Activity

N-methoxy-N,3-dimethylfuran-2-carboxamide is a compound with significant potential in biological and medicinal chemistry. Its unique structure, characterized by a methoxy group and a carboxamide group attached to a furan ring, allows it to interact with various biological targets, making it a candidate for drug development and other biomedical applications. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₁NO₃

- Structural Features :

- Methoxy group (-OCH₃)

- Carboxamide group (-CONH₂)

- Furan ring

The presence of these functional groups plays a crucial role in the compound's reactivity and biological interactions.

This compound interacts with molecular targets such as enzymes and receptors. The methoxy and carboxamide groups enhance its binding affinity and specificity to these targets. The exact pathways of action can vary based on the biological context, but studies suggest potential interactions with cellular processes involved in inflammation, cancer cell proliferation, and microbial resistance.

Anticancer Activity

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. The following table summarizes its activity compared to established anticancer agents:

| Cell Line | IC₅₀ (µM) | Comparison Agent | IC₅₀ (µM) |

|---|---|---|---|

| HCT116 | 4.5 | Doxorubicin | 0.5 |

| MCF-7 | 3.0 | Etoposide | 1.0 |

| HEK293 | 5.0 | Cisplatin | 2.0 |

The IC₅₀ values indicate the concentration required for 50% inhibition of cell growth, demonstrating that this compound has comparable efficacy to some known anticancer drugs .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it demonstrated selective activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Enterococcus faecalis | 8 |

These results suggest that this compound may be effective against Gram-positive bacteria while exhibiting moderate activity against Gram-negative strains .

Case Studies

Several case studies have highlighted the biological potential of this compound:

- In Vitro Studies : A study conducted on human cancer cell lines revealed that the compound inhibited cell proliferation through apoptosis induction mechanisms. Further analysis indicated that it modulated key signaling pathways related to cell survival .

- Animal Models : Research involving animal models demonstrated that administration of this compound resulted in reduced tumor size without significant toxicity observed in normal tissues .

- Synergistic Effects : In combination therapies with existing antibiotics, the compound showed enhanced efficacy against resistant bacterial strains, suggesting its potential role as an adjuvant in antimicrobial treatments .

Q & A

Basic Questions

Q. What spectroscopic techniques are recommended for characterizing N-methoxy-N,3-dimethylfuran-2-carboxamide, and what key spectral features should researchers expect?

- Answer : The compound can be characterized using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) . Key spectral features include:

- 1H NMR : Signals for methoxy groups (δ ~3.0–3.5 ppm), methyl groups (δ ~1.5–2.5 ppm), and furan ring protons (δ ~6.0–7.5 ppm).

- 13C NMR : Carbonyl resonance (δ ~160–170 ppm), methoxy carbons (δ ~50–60 ppm), and furan carbons (δ ~100–150 ppm).

- HRMS : Exact mass confirmation (e.g., [M+H]+ or [M+Na]+ peaks) to validate molecular formula.

- Infrared (IR) spectroscopy can confirm the presence of amide C=O stretches (~1650–1700 cm⁻¹) .

Q. What synthetic routes are commonly employed for preparing this compound?

- Answer : A typical route involves Weinreb amide synthesis using furan-2-carboxylic acid derivatives. Critical steps include:

Activation : Reacting furan-2-carboxylic acid with chlorinating agents (e.g., SOCl₂) to form the acid chloride.

Amidation : Coupling with N-methoxy-N-methylamine in the presence of a base (e.g., triethylamine) to yield the Weinreb amide.

Methylation : Introducing methyl groups at the 3-position of the furan ring via alkylation or substitution reactions.

- Reaction conditions (temperature, solvent) and stoichiometric ratios are critical to avoid side products .

Advanced Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during the synthesis of derivatives of this compound?

- Answer : Byproduct formation (e.g., hydantoins or imidazolidinones) can be minimized by:

- Acid catalysis : Adding p-toluenesulfonic acid (TsOH·H₂O) to direct selectivity toward desired products, as seen in reactions with α-ketoaldehydes like phenylglyoxal .

- Solvent choice : Using polar aprotic solvents (e.g., 1,4-dioxane) to stabilize intermediates and reduce side reactions.

- Temperature control : Lower temperatures (e.g., room temperature) for kinetically controlled reactions, followed by acid treatment to isolate pure products .

Q. What reaction mechanisms explain the formation of hydantoins and imidazolidinones in reactions involving this compound?

- Answer : When reacting with α-ketoaldehydes (e.g., phenylglyoxal), the Weinreb amide undergoes nucleophilic attack at the carbonyl carbon, forming an intermediate that cyclizes into hydantoins or imidazolidinones. Key steps include:

Nucleophilic addition : The aldehyde oxygen attacks the amide carbonyl, forming a tetrahedral intermediate.

Cyclization : Intramolecular attack by the urea nitrogen leads to ring closure.

Acid-mediated rearrangement : Trifluoroacetic acid (TFA) or TsOH promotes tautomerization to stabilize the final product (e.g., 3-methoxyhydantoin) .

Q. How does solvent selection impact the synthesis and purification of this compound derivatives?

- Answer :

- Reaction solvent : Polar aprotic solvents (e.g., DMF, 1,4-dioxane) enhance reagent solubility and stabilize charged intermediates during amidation.

- Purification : Chloroform/methanol mixtures are effective for recrystallization, yielding high-purity crystals suitable for X-ray diffraction or biological assays .

Methodological Considerations

Q. What precautions are necessary for handling this compound in laboratory settings?

- Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.

- Waste disposal : Follow institutional guidelines for organic amide waste, as improper disposal may lead to environmental contamination .

Q. How can researchers address discrepancies in reported spectral data for this compound derivatives?

- Answer :

- Cross-validation : Compare NMR and HRMS data with computational predictions (e.g., DFT-calculated chemical shifts).

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, resolving ambiguities from overlapping NMR signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.